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Compound of Interest

Compound Name: Crotyl alcohol
CAS No.: 504-61-0
Cat. No.: B1198077
Get Quote
. J

This technical guide provides an in-depth analysis of the spectroscopic data for crotyl alcohol
(2-buten-1-ol), an unsaturated alcohol existing as cis and trans isomers. The interpretation of
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is
fundamental for its identification, characterization, and quality control in research and chemical
synthesis. This document summarizes key spectroscopic data for the more stable trans isomer,
details generalized experimental protocols, and provides logical workflows for spectroscopic
analysis.

Spectroscopic Data Summary

The following tables summarize the experimental spectroscopic data for (E)-2-buten-1-ol
(trans-crotyl alcohol), sourced from public spectral databases.

Table 1: *"H NMR Spectroscopic Data for trans-Crotyl
Alcohol

Solvent: CDCls, Reference: TMS
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J, Assignment
(6, ppm) Protons
Hz)

H-2, H-3
~5.72 m 2H

(HC=CH)
~4.09 d ~5 2H H-1 (-CH20H)
~1.71 d ~6 3H H-4 (-CHs)
~1.50 s (broad) 1H -OH

Table 2: *C NMR Spectroscopic Data for trans-Crotyl

Alcohol

Solvent: CDCls, Reference: TMS

Chemical Shift (6, ppm)

Carbon Assignment

129.9 C-20rC-3
128.0 C-2 or C-3
64.9 C-1 (-CH20H)
17.7 C-4 (-CHs)

Table 3: Infrared (IR) Spectroscopy Data for Crotyl

Alcohol
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (hydrogen-

3330 Strong, Broad
bonded)
3025 Medium =C-H stretch (vinylic)
2920 Medium C-H stretch (aliphatic)
1670 Medium C=C stretch
1080 Strong C-O stretch
=C-H bend (trans alkene out-
970 Strong

of-plane)[1]

Table 4: Mass Spectrometry (MS) Data for trans-Crotyl
Alcohol

Technique: Electron lonization (EI)

Mass-to-Charge (m/z) Relative Intensity (%) Proposed Fragment
72 ~20% [M]* (Molecular lon)
57 100% (Base Peak) [M - CHs]*

54 ~25% [M - H20]*

43 ~50% [C3H7]* or [CHsCOJ*
41 ~60% [CsHs]* (Allyl Cation)
39 ~75% [CsHs]

Spectroscopic Data Interpretation

e 'H NMR: The proton NMR spectrum shows four distinct signals consistent with the structure
of trans-crotyl alcohol. The two vinylic protons appear as a multiplet around 5.7 ppm. The
allylic protons on the carbon adjacent to the oxygen are deshielded and appear as a doublet
around 4.09 ppm. The methyl protons also appear as a doublet around 1.71 ppm due to
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coupling with the adjacent vinylic proton. The hydroxyl proton typically appears as a broad
singlet, which would disappear upon shaking the sample with D20.

13C NMR: The spectrum displays four signals, corresponding to the four unique carbon
environments in the molecule. The two sp? hybridized carbons of the double bond appear in
the 128-130 ppm range. The carbon bonded to the electronegative oxygen atom is
deshielded and appears at approximately 65 ppm.[2] The methyl carbon is the most
shielded, appearing at the lowest chemical shift (~18 ppm).

IR Spectroscopy: The IR spectrum confirms the presence of the key functional groups. A
strong, broad absorption centered around 3330 cm~1 is characteristic of the O-H stretching
vibration of an alcohol, with the broadening due to hydrogen bonding.[2] The peak at ~1670
cm~! indicates the C=C double bond stretch. The strong absorption at 970 cm~1! is a key
diagnostic peak for a trans-disubstituted alkene.[1]

Mass Spectrometry: The mass spectrum shows a molecular ion [M]* peak at m/z 72,
confirming the molecular weight of crotyl alcohol (CsHsO). The fragmentation pattern is
characteristic of an alcohol. A common fragmentation is the loss of a water molecule (M-18),
resulting in a peak at m/z 54. Alpha-cleavage, the breaking of the bond adjacent to the
oxygen-bearing carbon, can lead to the loss of a methyl radical (*CHs) to form the base peak
at m/z 57.

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of a liquid sample
such as crotyl alcohol.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of crotyl alcohol in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., chloroform-d, CDCIs) within a 5 mm NMR tube. Add a
small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

o Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

o H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
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relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift
range (e.g., 0-12 ppm).

o 13C NMR Acquisition: A proton-decoupled 3C experiment is performed. A larger number of
scans and a longer relaxation delay may be necessary due to the low natural abundance
of the 13C isotope.

o Confirmatory Test (D20 Shake): To confirm the assignment of the -OH proton signal, a *H
NMR spectrum is acquired, after which 1-2 drops of deuterium oxide (D20) are added to
the NMR tube. The tube is shaken, and a second spectrum is acquired. The
disappearance of the -OH signal confirms its identity due to proton-deuterium exchange.

[2]

« Infrared (IR) Spectroscopy

o Sample Preparation: For a neat liquid sample, place a single drop of crotyl alcohol
between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin
liquid film.

o Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the clean salt plates is recorded first. The
prepared sample is then placed in the spectrometer's sample holder, and the sample
spectrum is acquired. The instrument software automatically subtracts the background
spectrum. The typical scan range is 4000-600 cm™1,

e Mass Spectrometry (MS)

o Sample Introduction: For a volatile liquid like crotyl alcohol, Gas Chromatography-Mass
Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile
solvent (e.g., dichloromethane or ether) is injected into the GC. The GC separates the
components of the sample, and the crotyl alcohol peak is then introduced into the mass
spectrometer.

o Instrumentation: A mass spectrometer operating in Electron lonization (EI) mode is
typically used.
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o Data Acquisition: In EI mode, the sample molecules are bombarded with high-energy
electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer
separates the resulting positively charged ions based on their mass-to-charge ratio (m/z).

The detector records the relative abundance of each ion.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in spectroscopic structure elucidation

and a typical experimental workflow.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198077?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis Workflow

Prepare Sample
(e.g., Crotyl Alcohol)

Inject Prepare Film

y

GC-MS Analysis

FTIR Analysis

Obtain Mass Spectrum Obtain IR Spectrum

(m/z vs. Intensity) (cm~1vs. Transmittance)

Dissolve in Solvent

NMR Analysis

\

Mass Spec Data IR Data

Structure Elucidation Logic

Molecular Weight & Functional Groups
Formula (C4HsO) (-OH, C=C)

Carbon Environments Proton Environments &
(4 unique carbons) Connectivity

Consistent with /Consistent with

Proposed Structure:
Crotyl Alcohol

Confirms connectivity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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